5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, also known as CIPSP, is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family. It is an organosilicon compound with a wide range of applications in organic synthesis and medicinal chemistry. CIPSP is a useful synthetic intermediate in the preparation of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has been used as a catalyst in the synthesis of heterocyclic compounds, and as a building block for the preparation of various heterocyclic compounds. Furthermore, CIPSP is a versatile reagent for the synthesis of complex molecules.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Halogenated pyrrolopyridines serve as versatile precursors for the synthesis of a wide range of heterocyclic compounds, including azaindoles, pyrazolopyridines, and pyrrolopyridines. These compounds have been synthesized through various methods, including nucleophilic displacement reactions, cycloadditions, and palladium-mediated coupling reactions. These methods enable the construction of complex molecular architectures with potential applications in medicinal chemistry and material science (Figueroa‐Pérez et al., 2006), (Toche et al., 2008), (Lavecchia et al., 2004).
Functionalization and Complex Formation
Research has explored the functionalization of dichloropyridines and related compounds, demonstrating the potential for selective modification at various positions on the pyridine ring. This selectivity is crucial for the synthesis of functional materials and catalysts, highlighting the importance of halogenated pyrrolopyridines in the development of new chemical entities with tailored properties (Marzi et al., 2001), (Collins et al., 2007).
Photophysical Properties
The synthesis and study of pyrazolopyridine derivatives with specific side chains, such as chloroethyl groups, have led to insights into the effects of substituents on fluorescence properties. These findings are relevant for the development of fluorescent materials and sensors, indicating that halogenated pyrrolopyridines could play a role in the design of optoelectronic devices (Patil et al., 2011).
Antimicrobial Activities and DNA Interaction
Halogenated pyridines have been investigated for their antimicrobial activities and ability to interact with DNA. These studies contribute to the understanding of the biological activities of such compounds and their potential applications in developing new antimicrobial agents and studying DNA interactions (Evecen et al., 2017).
properties
IUPAC Name |
(5-chloro-6-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-9-14(17)15(18)19-16(13)20/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKXPRNUKVRSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=C(N=C21)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClIN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148959 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-1-[tris(1-methylethyl)silyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1305324-81-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-1-[tris(1-methylethyl)silyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-1-[tris(1-methylethyl)silyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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